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Compound Name:
2-[2-(Phenylthio)Phenyl]Acetic

Acid

Cat. No.: B075655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-[2-(Phenylthio)Phenyl]Acetic Acid is a carboxylic acid derivative that holds potential as a

key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular

structure, featuring a phenylthio substituent on a phenylacetic acid backbone, suggests

possible applications in the development of novel therapeutic agents, particularly in the realm

of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a

comprehensive overview of the known chemical properties of 2-[2-(Phenylthio)Phenyl]Acetic
Acid, alongside a discussion of potential synthetic routes and the biological context of related

compounds, offering a valuable resource for researchers in medicinal chemistry and drug

discovery.

Chemical and Physical Properties
The fundamental chemical and physical characteristics of 2-[2-(Phenylthio)Phenyl]Acetic
Acid are summarized below. These properties are essential for its handling, characterization,

and application in synthetic chemistry.
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Property Value Reference(s)

CAS Number 1527-17-9 [1]

Molecular Formula C₁₄H₁₂O₂S [1]

Molecular Weight 244.31 g/mol [1]

Appearance Light yellow to yellow solid [1]

Melting Point 123 °C [1]

Boiling Point 205 °C (at 1.2 Torr) [1]

Density (Predicted) 1.27 ± 0.1 g/cm³ [1]

pKa (Predicted) 4.13 ± 0.10 [1]

Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 2-[2-
(Phenylthio)Phenyl]Acetic Acid are not readily available in published literature, a plausible

synthetic route can be conceptualized based on established organic chemistry reactions. A

potential approach involves a nucleophilic aromatic substitution reaction followed by functional

group manipulation.

Disclaimer: The following protocol is a generalized, hypothetical workflow and has not been

experimentally validated for this specific compound. It is intended to serve as a conceptual

guide for researchers.

Hypothetical Synthesis Workflow
A potential synthetic pathway could start from 2-chlorophenylacetic acid and thiophenol. The

key step would be a copper-catalyzed Ullmann condensation or a palladium-catalyzed

Buchwald-Hartwig cross-coupling reaction to form the C-S bond.
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Starting Materials

Reaction Conditions

2-Chlorophenylacetic Acid

2-[2-(Phenylthio)Phenyl]Acetic Acid

Coupling Reaction

Thiophenol

Palladium or Copper Catalyst

Base (e.g., K2CO3)
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A potential synthetic workflow for 2-[2-(Phenylthio)Phenyl]Acetic Acid.

General Experimental Steps:
Reaction Setup: To a reaction vessel, add 2-chlorophenylacetic acid, thiophenol, a suitable

palladium or copper catalyst, a base (such as potassium carbonate), and an appropriate

solvent (e.g., toluene or DMF).

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for

a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or

gas chromatography-mass spectrometry (GC-MS).

Work-up: After completion, cool the reaction mixture and perform an aqueous work-up to

remove inorganic salts. This typically involves partitioning the mixture between an organic

solvent and water, followed by separation of the organic layer.
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Purification: The crude product can be purified by column chromatography on silica gel to

isolate the desired 2-[2-(Phenylthio)Phenyl]Acetic Acid.

Characterization: The final product should be characterized by spectroscopic methods such

as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and

purity.

Spectral Data Analysis (Predicted)
Although experimental spectral data for 2-[2-(Phenylthio)Phenyl]Acetic Acid is not available

in the public domain, a prediction of the key spectral features can be made based on its

structure.

¹H NMR: The spectrum would be expected to show multiplets in the aromatic region

(approximately 7.0-7.5 ppm) corresponding to the protons on the two phenyl rings. A singlet

for the methylene (-CH₂) protons adjacent to the carboxylic acid group would likely appear

around 3.6-4.0 ppm. The carboxylic acid proton would be a broad singlet at a higher

chemical shift (typically >10 ppm).

¹³C NMR: The spectrum would display signals for the aromatic carbons, the methylene

carbon, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180

ppm).

IR Spectroscopy: Key absorption bands would include a broad O-H stretch from the

carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-S

stretching vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (244.31 g/mol ).

Biological Activity and Potential Mechanism of
Action
While there are no specific studies on the biological activity of 2-[2-(Phenylthio)Phenyl]Acetic
Acid, its structural similarity to known NSAIDs suggests that it may exhibit anti-inflammatory
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properties. The broader class of phenylacetic acid derivatives has been investigated for various

pharmacological activities.

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX)

enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid

compounds that are involved in inflammation, pain, and fever.

The Cyclooxygenase (COX) Pathway
The COX pathway is a critical target for anti-inflammatory drugs. There are two main isoforms

of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic

functions, and COX-2, which is induced during inflammation.

Arachidonic Acid
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Prostaglandins H2 (PGH2)

Gastric Protection,
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Prostaglandins
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The Cyclooxygenase (COX) signaling pathway, a potential target for phenylacetic acid
derivatives.

Given its structure, it is plausible that 2-[2-(Phenylthio)Phenyl]Acetic Acid could act as an

inhibitor of COX-1 and/or COX-2. Further in vitro and in vivo studies would be necessary to

confirm this hypothesis and to determine its potency and selectivity.

Conclusion
2-[2-(Phenylthio)Phenyl]Acetic Acid is a readily available chemical intermediate with

potential for use in the synthesis of novel pharmaceutical agents. While specific experimental

data on its synthesis and biological activity are currently limited, its chemical structure provides

a strong rationale for its investigation as a potential anti-inflammatory agent. This guide has

provided the known chemical and physical properties of the compound, a hypothetical synthetic

workflow, and a discussion of the relevant biological context. It is hoped that this information

will serve as a valuable starting point for researchers interested in exploring the therapeutic

potential of this and related molecules. Further research is warranted to fully elucidate the

chemical and pharmacological profile of 2-[2-(Phenylthio)Phenyl]Acetic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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